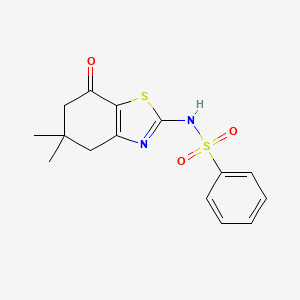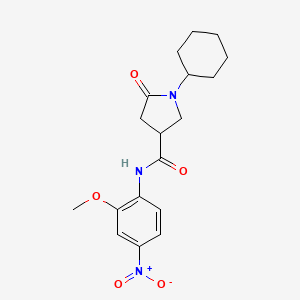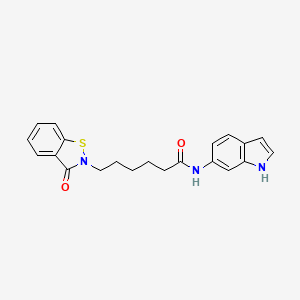![molecular formula C18H19N5O3S B11010235 4-methyl-1,5-dioxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide CAS No. 1236267-10-9](/img/structure/B11010235.png)
4-methyl-1,5-dioxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-1,5-dioxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It contains multiple functional groups, including a thiadiazole ring, a quinazoline ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 4-methyl-1,5-dioxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials.
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through a cyclization reaction involving appropriate precursors.
Coupling of the Rings: The thiadiazole and quinazoline rings are then coupled together under specific reaction conditions to form the final compound.
Industrial production methods may involve optimization of these synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in larger reactors.
Chemical Reactions Analysis
4-methyl-1,5-dioxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiadiazole ring, using nucleophiles or electrophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-methyl-1,5-dioxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. It can be used in studies to explore its potential as a therapeutic agent.
Medicine: Due to its potential biological activities, the compound can be investigated for its use in drug development and pharmaceutical research.
Industry: The compound can be used in the development of new materials, dyes, or other industrial applications.
Mechanism of Action
The mechanism of action of 4-methyl-1,5-dioxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, if the compound exhibits antimicrobial activity, it may target bacterial enzymes or cell wall synthesis pathways.
Comparison with Similar Compounds
4-methyl-1,5-dioxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide can be compared with other similar compounds, such as:
4-methyl-2,6-dioxo-1-propyl-1,2,5,6-tetrahydropyridine-3-carbonitrile: This compound has a similar pyridine ring structure but lacks the thiadiazole and quinazoline rings.
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring but may have different substituents and additional rings.
The uniqueness of this compound lies in its combination of multiple functional groups and rings, which contribute to its diverse chemical reactivity and potential biological activities.
Properties
CAS No. |
1236267-10-9 |
|---|---|
Molecular Formula |
C18H19N5O3S |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
4-methyl-1,5-dioxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C18H19N5O3S/c1-3-6-13-20-21-17(27-13)19-16(26)18-10-9-14(24)23(18)12-8-5-4-7-11(12)15(25)22(18)2/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,19,21,26) |
InChI Key |
SSRRKTUZFICHHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[acetyl(propan-2-yl)amino]-N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11010168.png)
![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B11010175.png)
![2-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-6-(furan-2-yl)pyridazin-3(2H)-one](/img/structure/B11010176.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide](/img/structure/B11010186.png)
![N-(2,4-Difluorophenyl)-3-{[(4-fluorophenyl)sulfonyl]amino}propanamide](/img/structure/B11010188.png)
![N-[(1-methyl-1H-indol-5-yl)carbonyl]glycine](/img/structure/B11010194.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)sulfanyl]acetamide](/img/structure/B11010206.png)
![N-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11010217.png)
![N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B11010220.png)
![Acetic acid, [(3,4-dimethyl-2-oxo-2h-1-benzopyran-7-yl)oxy]-, ethyl ester](/img/structure/B11010222.png)
![methyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11010229.png)
